2-Chloro-5,7-dimethylquinoline is a chemical compound that belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. This compound is primarily noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. The systematic name for this compound is 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, and it has the Chemical Abstracts Service (CAS) number 482639-32-7. It is classified under various categories based on its toxicity and environmental impact, indicating potential hazards associated with its handling and usage .
2-Chloro-5,7-dimethylquinoline is derived from quinoline through chlorination and methylation processes. It is classified as a hazardous substance according to the European Regulation (EC) No 1272/2008 (CLP), with specific classifications for skin corrosion, eye damage, and acute toxicity via various exposure routes . The compound's safety data sheets indicate that it requires careful handling due to its irritant properties and potential health risks.
The synthesis of 2-chloro-5,7-dimethylquinoline typically involves several methods:
The molecular formula of 2-chloro-5,7-dimethylquinoline is . Its structure includes:
The compound has a molecular weight of approximately 219.67 g/mol. Its structural representation can be expressed using SMILES notation as Cc1cc(C)c2cc(C=O)c(Cl)nc2c1
.
2-Chloro-5,7-dimethylquinoline can undergo several types of chemical reactions:
These reactions typically require specific solvents and conditions to optimize yield and selectivity. For instance, nucleophilic substitution may be conducted in polar aprotic solvents like dimethyl sulfoxide.
The mechanism of action for 2-chloro-5,7-dimethylquinoline primarily involves its interaction with biological targets:
Relevant data such as enthalpy changes and vapor pressures have been calculated but are not explicitly detailed in available resources .
2-Chloro-5,7-dimethylquinoline has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3